3-(4-Methylpyrimidin-2-yl)aniline
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Overview
Description
3-(4-Methylpyrimidin-2-yl)aniline is an organic compound with the molecular formula C11H11N3 It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpyrimidin-2-yl group
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biological procedures, including those involved in cancer pathogenesis .
Result of Action
Pyrimidine derivatives have been associated with anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyrimidin-2-yl)aniline typically involves the reaction of 4-methylpyrimidine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine ring is activated by a leaving group, such as a halogen, and then reacted with aniline in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpyrimidin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenated derivatives can be synthesized using halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
3-(4-Methylpyrimidin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpyrimidin-4-yl)aniline
- 4-(4-Methylpyrimidin-2-yl)aniline
- 2-(4-Methylpyrimidin-3-yl)aniline
Uniqueness
3-(4-Methylpyrimidin-2-yl)aniline is unique due to the specific positioning of the methyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-methylpyrimidin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFSXYFGHMYGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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